(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. The Suzuki-Miyaura coupling reaction is a widely used industrial method for producing various boronic acids, including this compound .
Chemical Reactions Analysis
Types of Reactions
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols .
Scientific Research Applications
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the isobutyl and trifluoromethyl groups.
Pinacol boronic esters: These compounds are more stable and easier to handle but may not have the same reactivity as (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid.
Uniqueness
The presence of the isobutyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and electronic effects, which can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C10H13BF3NO2 |
---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
[6-(2-methylpropyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-6(2)3-9-8(10(12,13)14)4-7(5-15-9)11(16)17/h4-6,16-17H,3H2,1-2H3 |
InChI Key |
WJQZGWMYPOTAPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)CC(C)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.